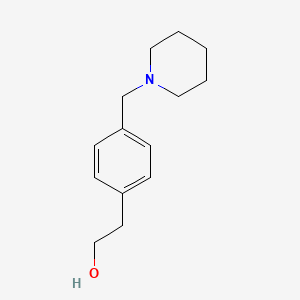
2-(4-Piperidin-1-ylmethylphenyl)ethanol
Cat. No. B8474489
M. Wt: 219.32 g/mol
InChI Key: HJLTYLRVYVYOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07951954B2
Procedure details


A solution of piperidine (204 mg) and (4-formylphenyl)acetic acid methyl ester (Example 16, step a, 356 mg) in dichloromethane (10 mL) was stirred for 1 hour, treated with sodium triacetoxyborohydride (636 mg) and stirred overnight. The resultant mixture was loaded onto a conditioned SCX cartridge (10 g, Varian) and washed with methanol (50 mL), then eluted with methanolic ammonia solution (50 mL). The elution fraction was evaporated and the residue was dissolved in ethanol (20 mL), treated with anhydrous calcium chloride (444 mg), followed by sodium borohydride (303 mg) and stirred overnight. The mixture was quenched with aqueous potassium carbonate solution (2M, 20 mL) and concentrated to remove most of the ethanol. The residue was extracted with ethyl acetate and the washed and dried (sodium sulfate) extract was evaporated. The residue was purified on silica, eluting with 5% triethylamine in diethyl ether to give the subtitle product, as a colourless oil (287 mg).




[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C[O:8][C:9](=O)[CH2:10][C:11]1[CH:16]=[CH:15][C:14]([CH:17]=O)=[CH:13][CH:12]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCl>[N:1]1([CH2:17][C:14]2[CH:15]=[CH:16][C:11]([CH2:10][CH2:9][OH:8])=[CH:12][CH:13]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
204 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC1=CC=C(C=C1)C=O)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
636 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Step Three
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
washed with methanol (50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with methanolic ammonia solution (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The elution fraction was evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in ethanol (20 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with anhydrous calcium chloride (444 mg)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was quenched with aqueous potassium carbonate solution (2M, 20 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove most of the ethanol
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residue was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the washed
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (sodium sulfate)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified on silica
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 5% triethylamine in diethyl ether
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCCC1)CC1=CC=C(C=C1)CCO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
